molecular formula C34H57O6- B12566108 3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate CAS No. 199192-22-8

3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate

Cat. No.: B12566108
CAS No.: 199192-22-8
M. Wt: 561.8 g/mol
InChI Key: ZCNVCHKDWGFWKL-UHFFFAOYSA-M
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Description

3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate is a complex organic compound characterized by its unique structure, which includes long dodecyloxy chains attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate typically involves multiple steps. One common method starts with the condensation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde, followed by a Hantzsch cyclization reaction. The intermediate products are then subjected to further reactions, including bromination and nucleophilic substitution, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s long dodecyloxy chains and phenyl ring structure allow it to interact with lipid membranes and proteins, potentially affecting cellular signaling and function. Specific molecular targets and pathways are still under investigation and may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate is unique due to its specific combination of long dodecyloxy chains and a phenyl ring, which confer distinct physical and chemical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

199192-22-8

Molecular Formula

C34H57O6-

Molecular Weight

561.8 g/mol

IUPAC Name

3-[(3,5-didodecoxyphenyl)methoxy]-3-oxopropanoate

InChI

InChI=1S/C34H58O6/c1-3-5-7-9-11-13-15-17-19-21-23-38-31-25-30(29-40-34(37)28-33(35)36)26-32(27-31)39-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28-29H2,1-2H3,(H,35,36)/p-1

InChI Key

ZCNVCHKDWGFWKL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)COC(=O)CC(=O)[O-])OCCCCCCCCCCCC

Origin of Product

United States

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